molecular formula C8H10ClNO3 B2956942 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride CAS No. 1029086-21-2

2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

Cat. No.: B2956942
CAS No.: 1029086-21-2
M. Wt: 203.62
InChI Key: BUKSODWJMZMMJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride” is 1S/C8H9NO3.ClH/c10-7 (8 (11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2, (H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 85-86 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Chemical Properties and Oxidation Mechanisms

The study by Moyer and Meyer (1981) examines the chemical properties and oxidation mechanisms of complexes related to 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride. They found that the complex undergoes reversible oxidations, significantly enhancing its properties as an acid compared to its reduced form. This insight is valuable for understanding the acid-base characteristics and potential redox applications of similar compounds in chemical syntheses and environmental applications (Moyer & Meyer, 1981).

Hydrohalogenation Reactions

Muragishi et al. (2017) demonstrated the efficient hydrohalogenation of ethynylpyridines, involving the nucleophilic attack of a halide ion, without special reagents. This process highlights the reactivity of pyridine derivatives, like this compound, towards halogens and their potential use in organic synthesis, particularly in the formation of halogenated compounds (Muragishi, Asahara, & Nishiwaki, 2017).

Water Treatment Applications

Li et al. (2017) investigated the degradation of pyridine, a structurally related compound to 2-Hydroxy-3-pyridin-2-ylpropanoic acid, in drinking water using a dielectric barrier discharge system. The research found that pyridine's degradation is primarily due to the strong oxidizing power of ozone and hydroxyl radicals produced by the system. This study provides a foundation for applying advanced oxidation processes to treat water contaminated with pyridine derivatives (Li, Yi, Zhou, & Wang, 2017).

Catalytic Activity and Acidity

Ward's (1968) research on the infrared spectra of pyridine adsorbed on various zeolites sheds light on the acidic and catalytic properties of pyridine derivatives. The study indicates that pyridinium ions, similar in structure to this compound, exhibit Bronsted acidity, which could influence their role in catalytic reactions and their interaction with solid catalysts (Ward, 1968).

Nucleoside Phosphoramidite Reagents

Gryaznov and Letsinger (1992) explored the selective O-phosphitilation using nucleoside phosphoramidite reagents, highlighting the role of pyridine hydrochloride/imidazole in converting nucleoside phosphoramidites to intermediates. This study emphasizes the utility of pyridine derivatives in the synthesis of nucleotide analogues, which could extend to compounds like this compound in nucleoside and oligonucleotide chemistry (Gryaznov & Letsinger, 1992).

Mechanism of Action

The mechanism of action for “2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride” is not clearly defined in the literature. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is for research purposes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSODWJMZMMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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